Home > Products > Screening Compounds P86841 > N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide -

N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

Catalog Number: EVT-4685075
CAS Number:
Molecular Formula: C17H18F2N2O4S
Molecular Weight: 384.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor. It exhibits low activity in inducing HaCaT (human keratinocyte cell line) apoptosis, promising kinase selectivity, and excellent anticancer cell proliferation potency. [, ]

Relevance: While Hu7691 shares the 3,4-difluorophenyl group with N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, it belongs to a different chemical class, benzamides, and targets a different biological pathway, Akt inhibition. This compound is included due to the presence of the 3,4-difluorophenyl group, which might suggest shared structure-activity relationships. [, ]

(2S,3R)-3-(3,4-Difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

Compound Description: This compound is a potent gamma-secretase inhibitor with potential use in Alzheimer's disease. []

Diphenyl (3,4-difluorophenyl)phosphoramidates

Compound Description: This class of compounds exhibits polymorphism, crystallizing in two distinct forms with different intermolecular interactions and crystal packing effects. []

Relevance: These compounds share the 3,4-difluorophenyl group with N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. While belonging to a different chemical class (phosphoramidates), the presence of the shared group could indicate similar physicochemical properties and potential for diverse crystal structures. []

(Z)-1-(5-((3-Fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one

Compound Description: These compounds are 5-arylimino-1,3,4-thiadiazole derivatives synthesized through the reaction of N-arylcyanothioformamides with substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides. []

Relevance: While not directly sharing the 3,4-difluorophenyl group with the target compound, these molecules belong to the broader class of substituted aromatic heterocycles. Studying their synthesis and structural characterization might offer insights into the reactivity and potential modifications of N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. []

5-Alkyl-2-(alkylthio)-6-(2,6-difluorobenzyl)-3,4-dihydropyrimidin-4(3H)-ones (S-DABOs)

Compound Description: This class of compounds represents non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). Structure-activity relationships have been explored by modifying the substituents at various positions. []

Relevance: Although these compounds possess a 2,6-difluorobenzyl group instead of the 3,4-difluorophenyl in N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, the presence of the difluorinated aromatic ring suggests potential similarities in their interaction with biological targets. Understanding the structure-activity relationships of S-DABOs might provide insights into optimizing the activity of the target compound. []

1,3-Dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones and 3-(substituted phenyl)triazolo[4,5-b]pyridines

Compound Description: This series of compounds exhibits non-steroidal anti-inflammatory and analgesic activities. In particular, 1,3-dihydro-3[3,4-(methylenedioxy)phenyl]imidazo[4,5-b]pyridin-2-one (I-15) and its N-allyl (I-21) and N-isopropyl (I-121) derivatives showed potent analgesic effects. []

Relevance: This group, while possessing a different core structure, highlights the utilization of substituted phenyl groups in medicinal chemistry for various therapeutic applications. Exploring their structure-activity relationships could provide valuable information for modifying N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide towards specific biological targets. []

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (AMG 487)

Compound Description: AMG 487 is a novel CXCR3 antagonist. Its metabolism is of interest because it generates an inhibitory metabolite causing dose- and time-dependent pharmacokinetics in humans. []

Relevance: Both AMG 487 and N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide share a substituted phenyl acetamide core structure. Despite differences in their specific substituents, this similarity suggests potential commonalities in their metabolic pathways and pharmacokinetic properties. Understanding the metabolic fate of AMG 487 could provide valuable insights for anticipating the behavior of N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in biological systems. []

Properties

Product Name

N~2~-(3,4-difluorophenyl)-N~1~-(3-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide

IUPAC Name

2-(3,4-difluoro-N-methylsulfonylanilino)-N-(3-ethoxyphenyl)acetamide

Molecular Formula

C17H18F2N2O4S

Molecular Weight

384.4 g/mol

InChI

InChI=1S/C17H18F2N2O4S/c1-3-25-14-6-4-5-12(9-14)20-17(22)11-21(26(2,23)24)13-7-8-15(18)16(19)10-13/h4-10H,3,11H2,1-2H3,(H,20,22)

InChI Key

TXSCPILVAVCYQD-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)NC(=O)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.